tert-Butyl (3-(1-acetylpyrrolidin-2-yl)pyridin-2-yl)carbamate
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Overview
Description
tert-Butyl (3-(1-acetylpyrrolidin-2-yl)pyridin-2-yl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a pyridine ring, and a pyrrolidine ring with an acetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-(1-acetylpyrrolidin-2-yl)pyridin-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyridine derivative. The reaction conditions often include the use of solvents such as ethanol and the addition of reagents like Boc anhydride. The reaction mixture is usually cooled to low temperatures (around 0°C) and stirred for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-(1-acetylpyrrolidin-2-yl)pyridin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may yield pyrrolidine derivatives with reduced functional groups .
Scientific Research Applications
tert-Butyl (3-(1-acetylpyrrolidin-2-yl)pyridin-2-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl (3-(1-acetylpyrrolidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1-acetylpyrrolidin-3-yl)(methyl)carbamate
- tert-Butyl (2-chloro-5-methylpyridin-3-yl)methylcarbamate
- tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate .
Uniqueness
tert-Butyl (3-(1-acetylpyrrolidin-2-yl)pyridin-2-yl)carbamate is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C16H23N3O3 |
---|---|
Molecular Weight |
305.37 g/mol |
IUPAC Name |
tert-butyl N-[3-(1-acetylpyrrolidin-2-yl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C16H23N3O3/c1-11(20)19-10-6-8-13(19)12-7-5-9-17-14(12)18-15(21)22-16(2,3)4/h5,7,9,13H,6,8,10H2,1-4H3,(H,17,18,21) |
InChI Key |
JRNZYSJELYNRTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCC1C2=C(N=CC=C2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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